molecular formula C21H25N3O3S B10975163 4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide

4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide

Cat. No.: B10975163
M. Wt: 399.5 g/mol
InChI Key: LVSGHIMGRHNSKV-UHFFFAOYSA-N
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Description

4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H25N3O3S. This compound is notable for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. Methods such as continuous flow synthesis and the use of automated reactors can be employed to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE
  • 4-CYANO-NN-DIETHYL-5-[3-(4-HYDROXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE
  • 4-CYANO-NN-DIETHYL-5-[3-(4-CHLOROPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE

Uniqueness

The uniqueness of 4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

4-cyano-N,N-diethyl-5-[3-(4-methoxyphenyl)propanoylamino]-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C21H25N3O3S/c1-5-24(6-2)21(26)19-14(3)17(13-22)20(28-19)23-18(25)12-9-15-7-10-16(27-4)11-8-15/h7-8,10-11H,5-6,9,12H2,1-4H3,(H,23,25)

InChI Key

LVSGHIMGRHNSKV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCC2=CC=C(C=C2)OC)C#N)C

Origin of Product

United States

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